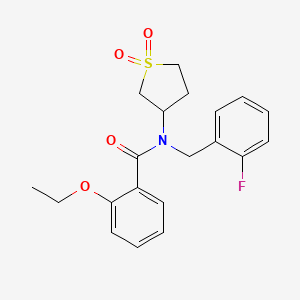![molecular formula C30H38N4O2 B14993500 (4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B14993500.png)
(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound with a unique structure that combines an indole moiety with a pyrazolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrazolone ring. Key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate aniline derivative with a suitable reagent to form the indole ring.
Formation of the Pyrazolone Core: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated ketone to form the pyrazolone ring.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrazolone core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mécanisme D'action
The mechanism of action of (4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4E)-4-({1-[3-(Dibutylamino)-2-hydroxypropyl]-1H-indol-3-YL}methylidene)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one: This compound is unique due to its specific combination of an indole and pyrazolone moiety.
Indole Derivatives: Compounds containing the indole ring are known for their biological activity and are used in various therapeutic applications.
Pyrazolone Derivatives: These compounds are known for their anti-inflammatory and analgesic properties.
Uniqueness
The uniqueness of this compound lies in its combined structure, which may confer unique biological and chemical properties not found in other compounds.
Propriétés
Formule moléculaire |
C30H38N4O2 |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(4E)-4-[[1-[3-(dibutylamino)-2-hydroxypropyl]indol-3-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C30H38N4O2/c1-4-6-17-32(18-7-5-2)21-26(35)22-33-20-24(27-15-11-12-16-29(27)33)19-28-23(3)31-34(30(28)36)25-13-9-8-10-14-25/h8-16,19-20,26,35H,4-7,17-18,21-22H2,1-3H3/b28-19+ |
Clé InChI |
MJICQGMQLJIKBI-TURZUDJPSA-N |
SMILES isomérique |
CCCCN(CCCC)CC(CN1C=C(C2=CC=CC=C21)/C=C/3\C(=NN(C3=O)C4=CC=CC=C4)C)O |
SMILES canonique |
CCCCN(CCCC)CC(CN1C=C(C2=CC=CC=C21)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B14993432.png)
![3-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(4-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B14993440.png)
![2-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B14993441.png)
![5-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993442.png)
![1-[4-(4-chlorophenoxy)butyl]-2-(furan-2-yl)-1H-benzimidazole](/img/structure/B14993449.png)
![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(furan-2-ylmethyl)benzamide](/img/structure/B14993455.png)

![N-{2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenoxyacetamide](/img/structure/B14993475.png)
![methyl 4-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B14993476.png)


![5-chloro-N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14993499.png)
![2-[(prop-2-yn-1-ylsulfanyl)methyl]-1H-benzimidazole](/img/structure/B14993501.png)
